5,6-Dichloroazulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63370-04-7 |
|---|---|
Molecular Formula |
C10H6Cl2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
5,6-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-4-7-2-1-3-8(7)6-10(9)12/h1-6H |
InChI Key |
VGRBHHLODQBLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C(=CC2=C1)Cl)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 5,6 Dichloroazulene
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on 5,6-Dichloroazulene
The methoxydechlorination of this compound with sodium methoxide (B1231860) in methanol (B129727) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgrsc.org This type of reaction is characteristic of aryl halides bearing electron-withdrawing groups, which activate the ring toward nucleophilic attack. byjus.comopenstax.org The reaction involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. pressbooks.pub
Rate-Determining Steps and Intermediate Formation
Kinetic studies of the reaction between this compound and methoxide in methanol reveal second-order kinetics, which is consistent with the bimolecular nature of the SNAr mechanism. rsc.org The generally accepted SNAr mechanism proceeds through a two-step process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgiscnagpur.ac.in
However, for this compound, the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, rather than the subsequent loss of the chloride ion. rsc.org This is supported by the observation that the more electronegative halogen, fluorine, often leads to faster reaction rates in SNAr reactions because it better stabilizes the intermediate carbanion through an inductive effect, even though the carbon-fluorine bond is stronger. iscnagpur.ac.inmasterorganicchemistry.com Notably, in the case of this compound's methoxydechlorination, no evidence for a stable Meisenheimer-type intermediate has been found. rsc.org Furthermore, the reaction rate is unaffected by light or the presence of radical inhibitors like nitrobenzene, indicating that radical-based pathways are unlikely. rsc.org
Substituent Effects on Reaction Kinetics and Selectivity
The presence of additional substituents on the azulene (B44059) core significantly influences the rate of nucleophilic substitution. Electron-withdrawing groups, which stabilize the negatively charged intermediate formed during the reaction, generally accelerate the SNAr process. pressbooks.pubmasterorganicchemistry.com
Kinetic studies on various chloro- and nitro-substituted azulenes demonstrate this effect. Compared to this compound, the introduction of further electron-withdrawing substituents increases the reaction rate. rsc.org For instance, tetrachloro- and nitro-dichloroazulene derivatives all react faster than the parent this compound. rsc.org An unexpected finding is that chlorine substituents on the five-membered ring exert a greater accelerating effect than those on the seven-membered ring where the substitution occurs. rsc.org This suggests long-range electronic effects are significant in the azulene system.
| Compound | Relative Rate (krel) |
|---|---|
| This compound | 1 |
| 1,3,5,6-Tetrachloroazulene | 170 |
| 4,5,6,7-Tetrachloroazulene | 2.9 |
| 1-Nitro-5,6-dichloroazulene | 4700 |
| 3-Nitro-5,6-dichloroazulene | 2500 |
Reactivity of this compound in Oxidation and Reduction Processes
The redox properties of a molecule describe its tendency to donate or accept electrons. ccspublishing.org.cn While specific redox potential data for this compound is not extensively documented, studies on related azulene derivatives provide insight into its likely electrochemical behavior. Azulene derivatives can function as electron donors in photoinduced electron transfer processes. ccspublishing.org.cn
The redox potentials of derivatives are influenced by the nature and position of substituents. Generally, electron-donating groups make a compound easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it more difficult to oxidize (higher oxidation potential). anu.edu.au
Photochemical Reaction Pathways and Mechanistic Exploration
The photochemistry of azulene and its derivatives is distinct from that of many other aromatic compounds, most notably due to its violation of Kasha's rule, exhibiting fluorescence from the second excited singlet state (S₂) to the ground state (S₀). researchgate.net
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, transfers an electron to or from another molecule. rsc.org Azulene and its derivatives have been shown to act as electron donors in PET processes. ccspublishing.org.cnrsc.org For instance, upon photoexcitation, azulene can transfer an electron to an acceptor molecule like titanium dioxide (TiO₂) or a C₆₀ fullerene. ccspublishing.org.cnacs.org
The feasibility of a PET process is determined by the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. A negative ΔG value indicates a thermodynamically favorable process. rsc.org The redox potentials of the donor and acceptor, along with the excited-state energy of the photosensitizer, are key parameters in this equation. rsc.org Recent studies on various azulene derivatives have demonstrated their potential in photoredox catalytic systems, acting as either electron donors or acceptors depending on the reaction partners. rsc.org This suggests that this compound, as a halogenated derivative, would also be expected to participate in such electron transfer reactions, with its specific efficiency influenced by the electron-withdrawing nature of the chlorine atoms.
Excited-State Reactivity Profiles
The excited-state reactivity of molecules is dictated by the properties of their electronically excited states. For azulenes, the large energy gap between the first (S₁) and second (S₂) excited states slows the rate of internal conversion, allowing the "anti-Kasha" S₂ → S₀ fluorescence to occur. researchgate.net The presence of halogen substituents can influence the photophysical properties, including the efficiency of this fluorescence. researchgate.net
The excited states of halogenated aromatic compounds can undergo various photochemical reactions, such as the cleavage of the carbon-halogen bond. nih.gov For some halogenated aromatic ketones, photolysis leads to the elimination of the halogen atom from the excited singlet state. nih.gov While specific studies on the photodegradation pathways of this compound are limited, it is plausible that similar C-Cl bond cleavage could be a potential photochemical reaction channel. The lifetime of the excited state is a critical factor governing its reactivity; longer lifetimes allow more time for bimolecular processes like electron or energy transfer to occur. db-thueringen.de
Investigating Radical Contributions in this compound Transformations
In the study of reaction mechanisms, particularly in aromatic compounds, the potential involvement of radical species is a critical aspect to investigate. For this compound, specific studies have been conducted to determine whether its transformations involve radical intermediates.
Research into the methoxydechlorination of this compound in a sodium methoxide-methanol solution has provided significant insights. researchgate.netrsc.org This reaction follows second-order kinetics and is understood to proceed through an SNAr (Nucleophilic Aromatic Substitution) mechanism. researchgate.netrsc.orgresearchgate.net A key finding in these studies is the lack of evidence for radical contributions to the process. researchgate.netrsc.orgresearchgate.net Experiments have shown that the rate of the methoxydechlorination reaction is not influenced by the presence of light or by the addition of nitrobenzene, a known radical scavenger. researchgate.netrsc.org This evidence strongly suggests that the transformation does not proceed via a radical pathway. researchgate.netrsc.orgresearchgate.net The reaction is characterized by the rate-determining attack of the nucleophile, rather than the loss of the chloride ion, and no Meisenheimer-type intermediate has been detected. researchgate.netrsc.orgresearchgate.net
These findings are crucial for understanding the fundamental reactivity of this compound, pointing towards an ionic mechanism for nucleophilic substitution on the seven-membered ring.
Comparative Reactivity Studies with Other Halogenated Azulenes
To better understand the chemical behavior of this compound, its reactivity has been compared with that of other halogenated and substituted azulenes. These studies typically focus on the rates of nucleophilic substitution reactions, such as methoxydechlorination.
The results show a clear acceleration of the reaction rate with increased halogenation or with the introduction of electron-withdrawing groups. rsc.org For instance, the reactions of 4,5,6,7-tetrachloroazulene and 1,3,5,6-tetrachloroazulene are faster than that of this compound. researchgate.netrsc.org Similarly, the presence of a nitro group, a strong electron-withdrawing substituent, in 1- and 3-nitro-5,6-dichloroazulene also leads to an accelerated reaction compared to the parent this compound. rsc.org The reactivity of 1,3,4,5,6,7-hexachloroazulene was found to be so high that its reaction rate was too rapid to be measured under the same conditions. rsc.org
An unexpected and significant observation from these comparative studies is the substantial influence of substituents on the five-membered ring on the reactivity of the seven-membered ring undergoing nucleophilic attack. researchgate.netrsc.orgrsc.org The effect of chlorine substituents on the five-membered ring is markedly greater than that of those on the seven-membered ring where the substitution occurs. rsc.orgrsc.org This long-range substituent effect is an unusual feature of the chloroazulene system. rsc.org
The following table summarizes the qualitative reactivity of various halogenated azulenes in comparison to this compound based on methoxydechlorination studies.
| Compound | Reactivity Compared to this compound |
| This compound | Baseline |
| 4,5,6,7-Tetrachloroazulene | Accelerated |
| 1,3,5,6-Tetrachloroazulene | Accelerated |
| 1-Nitro-5,6-dichloroazulene | Accelerated |
| 3-Nitro-5,6-dichloroazulene | Accelerated |
| 1,3,4,5,6,7-Hexachloroazulene | Too rapid to measure |
This interactive table is based on research findings concerning the methoxydechlorination of halogenated azulenes. rsc.org
These comparative data are instrumental in rationalizing the orientation of nucleophilic attack and understanding the electronic effects transmitted across the azulene framework.
Advanced Spectroscopic Characterization and Elucidation of 5,6 Dichloroazulene
Electronic Spectroscopy of 5,6-Dichloroazulene
The electronic structure and photophysical properties of this compound, a derivative of the non-benzenoid aromatic hydrocarbon azulene (B44059), have been a subject of significant scientific interest. Its unique characteristics are explored through various spectroscopic techniques, providing deep insights into its electronic transitions and excited-state dynamics.
UV-Visible Absorption Spectroscopy: Analysis of Electronic Transitions
The absorption of ultraviolet and visible light by a molecule leads to the excitation of its outer electrons to higher energy levels. shu.ac.uk In organic molecules, this is often restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The resulting spectrum, a plot of absorbance against wavelength, reveals information about the electronic energy levels of the molecule. uzh.ch
The UV-Vis absorption spectrum of this compound, like other azulene derivatives, exhibits vibronically resolved absorption bands corresponding to transitions to the first (S1) and second (S2) excited singlet states. kuleuven.be These transitions typically fall within the experimentally accessible region of the spectrum (200-700 nm). shu.ac.uk The transitions observed are primarily of the π → π* type, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. shu.ac.ukrsc.org These transitions are characteristic of unsaturated systems and generally have high molar absorptivities. shu.ac.uk
Computational studies using methodologies like Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate and interpret the electronic spectra of azulene derivatives, including this compound. kuleuven.be These calculations help in assigning the observed absorption bands to specific electronic transitions and understanding the nature of the excited states. For instance, a high-energy peak in the experimental absorption spectrum of some azulene derivatives has been attributed to the S3 state, which may not always be considered in standard calculations. kuleuven.be
Table 1: Illustrative UV-Visible Absorption Data for Azulene Derivatives
| Compound | S₀ → S₁ Transition (nm) | S₀ → S₂ Transition (nm) | Solvent |
| Azulene | ~700 | ~350 | Various |
| 1,3-Dichloroazulene | - | - | Various |
| This compound | Data not specified in sources | Data not specified in sources | Data not specified in sources |
Fluorescence Spectroscopy: Investigation of Anti-Kasha Emission from S2 State
A fundamental principle in photochemistry, Kasha's rule, states that luminescence typically occurs from the lowest excited state of a given multiplicity. nih.gov However, azulene and its derivatives are notable exceptions, exhibiting a phenomenon known as anti-Kasha emission, where fluorescence occurs from the second excited singlet state (S2) rather than the first (S1). nih.govcdnsciencepub.comnih.gov This anomalous fluorescence is a key feature of this compound's photophysical behavior. kuleuven.be
The reason for this anti-Kasha behavior lies in the unique electronic structure of azulene derivatives. nih.gov A large energy gap between the S2 and S1 states (ΔE(S2-S1)) leads to a significantly slower rate of internal conversion from S2 to S1. nih.gov This allows the radiative decay from the S2 state (fluorescence) to compete effectively with the non-radiative decay pathways. kuleuven.benih.gov In contrast, the S1 state is very short-lived due to efficient internal conversion to the ground state (S0), making S1 fluorescence negligible. kuleuven.be Recent models suggest that the contrasting aromaticity of the S1 (antiaromatic) and S2 (aromatic) states in azulene contributes to this phenomenon. nih.gov
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For azulene derivatives, the quantum yield of the "anomalous fluorescence" from the S2 state has been found to be well-correlated with the energy gap (ΔE) between the S1 and S2 excited states. capes.gov.br The relationship between the energy gap and the rate of radiationless transitions is often described by the energy gap law, which posits that the rate of non-radiative decay decreases as the energy gap between the involved electronic states increases. nih.gov
In a study of various azulene derivatives, it was observed that the internal conversion from S2 to S1 is the primary decay mechanism. acs.org The rates of this internal conversion were interpreted using the Englman-Jortner model for radiationless transitions in the weak coupling limit. acs.org This model helps to explain how the energy gap influences the non-radiative decay rate and, consequently, the fluorescence quantum yield.
Table 2: Photophysical Data for Selected Azulene Derivatives
| Derivative | ΔE (S₂ - S₁) (cm⁻¹) | Φf (S₂ → S₀) | S₂ Lifetime (ps) | Reference |
| Azulene | ~14,000 | ~0.05 | - | cdnsciencepub.comnih.gov |
| 1,3-Dichloroazulene | - | - | - | cdnsciencepub.com |
| This compound | Data not specified in sources | Data not specified in sources | Data not specified in sources |
Radiationless transitions are processes by which a molecule in an excited state returns to a lower energy state without the emission of a photon. miami.edu In the context of this compound and its parent compound, the dominant radiationless decay pathway is internal conversion (IC). acs.org The rate of IC is highly dependent on the energy separation between the electronic states involved. miami.edu
For azulene derivatives, the S2 → S1 internal conversion is the most significant decay channel from the S2 state. acs.org The large energy gap between S2 and S1 slows this process down, allowing S2 fluorescence to occur. nih.gov It has been suggested that the energy from this transition is primarily accepted by the C-C skeletal stretching modes of the molecule, rather than the higher frequency C-H stretching modes. acs.org Once the molecule reaches the S1 state, it undergoes a very rapid internal conversion to the ground state (S0). nih.gov This rapid depopulation of the S1 state is another key factor in the absence of S1 fluorescence. kuleuven.be
Quantum Yield Measurements and Correlation with Energy Gaps
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure Insight
Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a sample in a strong magnetic field parallel to the light propagation. wikipedia.org This technique is particularly useful for probing the electronic structure of molecules, as it can reveal transitions that are weak or hidden in conventional absorption spectra and provide information about the symmetry of electronic states. wikipedia.orgcuni.cz
MCD spectroscopy can be applied to non-chiral molecules, as the magnetic field induces the chiroptical effect. cuni.cz The resulting MCD spectrum consists of A, B, and C terms, which have distinct shapes and provide different types of information. The C-term, for instance, is temperature-dependent and arises from the Zeeman splitting of a degenerate ground state, making it particularly useful for studying paramagnetic species. wikipedia.orgmaynoothuniversity.ie The A-term has a derivative shape and arises from the Zeeman splitting of a degenerate excited state. wikipedia.org
For molecules like this compound, MCD can be a powerful tool to assign electronic transitions and to gain a more detailed understanding of the ground and excited electronic states. maynoothuniversity.ie While specific MCD studies on this compound were not found in the search results, the technique has been successfully applied to other complex organic molecules and metal complexes to elucidate their electronic structures. maynoothuniversity.ieresearchgate.net
Vibrational Spectroscopy for Structural and Conformational Analysis
Molecular vibrations can be categorized as either stretching (changes in bond length) or bending (changes in bond angle). tanta.edu.eg For a molecule to be IR active, its dipole moment must change during the vibration. mpg.de For a vibration to be Raman active, the polarizability of the molecule must change. uni-siegen.de
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies and normal modes of molecules. nih.govmpg.de These theoretical calculations, when compared with experimental IR and Raman spectra, allow for a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.gov This combined experimental and theoretical approach is invaluable for confirming the molecular structure and understanding the intramolecular forces.
While specific vibrational spectra for this compound were not detailed in the provided search results, the general principles of vibrational spectroscopy and its application in conjunction with DFT calculations are standard methods for the structural characterization of such organic compounds. nih.govmpg.de
Infrared (IR) Absorption Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the vibrational modes of a molecule. tanta.edu.eg When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy level. savemyexams.com This absorption occurs only for vibrations that cause a change in the molecule's dipole moment. tanta.edu.eg The resulting IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with characteristic peaks corresponding to specific bond vibrations (stretching, bending). mugberiagangadharmahavidyalaya.ac.in
For this compound, the IR spectrum is expected to display a series of absorption bands characteristic of its aromatic structure and halogen substituents. While a specific experimental spectrum for this compound is not detailed in the provided sources, the expected absorption regions can be predicted based on known group frequencies.
Key expected absorptions include C-H stretching vibrations for the aromatic protons, typically appearing just above 3000 cm⁻¹. vscht.cz Carbon-carbon double bond (C=C) stretching vibrations within the fused five- and seven-membered rings are expected in the 1600-1400 cm⁻¹ region. vscht.cz The C-Cl stretching vibrations are anticipated to produce strong absorptions in the fingerprint region, generally between 800 and 600 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1600 - 1400 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1250 - 1000 | C-H In-Plane Bend | Weak to Medium |
Resonance Raman Spectroscopy for Excited State Electronic Structure
Resonance Raman spectroscopy (RRS) is a powerful variant of Raman spectroscopy where the excitation laser frequency is chosen to coincide with an electronic absorption band of the molecule. semi.ac.cnwikipedia.org This resonance condition dramatically enhances the intensity of Raman scattering, often by a factor of 10³ to 10⁶, for vibrational modes that are coupled to the electronic transition. spectroscopyonline.com This selectivity allows RRS to act as a sensitive probe of the chromophoric part of a molecule and provide detailed information about the geometry and electronic structure of excited states. semi.ac.cn
Azulene and its derivatives are ideal candidates for RRS due to their strong S₀ → S₁ transition in the visible region of the electromagnetic spectrum. By tuning the laser to this absorption, one can selectively enhance the vibrations of the azulene core. The specific modes that are enhanced reveal the nature of the structural changes that occur upon electronic excitation. For instance, enhancement of C=C stretching modes would indicate that the C=C bond lengths change significantly in the excited state. nih.gov
While specific resonance Raman studies on this compound are not available in the search results, the technique could be used to elucidate how the chloro-substituents perturb the excited state dynamics compared to the parent azulene molecule. The analysis of overtone progressions and excitation profiles would yield quantitative data on the excited state potential energy surface. semi.ac.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. organicchemistrydata.org Nuclei are placed in a strong magnetic field and irradiated with radio waves, causing transitions between nuclear spin states. libretexts.org The exact frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about its position within the molecule. libretexts.org
¹H NMR: In the proton NMR spectrum of this compound, the chemically non-equivalent protons on the aromatic rings will give rise to distinct signals. Based on the molecule's C₂ᵥ symmetry, four unique proton signals are expected. Protons on the five-membered ring (positions 1, 2, 3) typically resonate at a different field than those on the seven-membered ring (positions 4, 8). The coupling between adjacent protons (J-coupling) would lead to characteristic splitting patterns (e.g., doublets, triplets) that help assign each signal to a specific proton.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five signals from the carbon atoms are expected due to symmetry (C1/C3, C2, C4/C8, C5/C6, and the two bridgehead carbons C3a/C8a). The carbons directly bonded to chlorine (C5, C6) would be significantly shifted downfield. Techniques like DEPT can further distinguish between CH and quaternary carbons. organicchemistrydata.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on general principles. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (H1/H3) | 7.0 - 8.0 | Doublet | Protons on 5-membered ring. |
| ¹H (H2) | 7.0 - 8.0 | Triplet | Proton on 5-membered ring. |
| ¹H (H4/H8) | 8.0 - 9.0 | Doublet | Protons on 7-membered ring, adjacent to Cl. |
| ¹³C (C5/C6) | 130 - 145 | Singlet | Carbons bonded to chlorine. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with one or more unpaired electrons, such as free radicals or transition metal ions. du.ac.inunibo.it The principle is analogous to NMR, but it involves transitions of electron spins in a magnetic field, using microwave radiation. unibo.it EPR spectra provide information about the electronic structure of the radical species, including the distribution of the unpaired electron's spin density through analysis of the g-factor and hyperfine coupling constants. du.ac.in
While this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it can be converted into a paramagnetic radical anion, [this compound]⁻•, through chemical or electrochemical reduction. Such radical intermediates are often highly reactive. spectroscopyeurope.com EPR spectroscopy would be the most suitable technique to characterize this radical anion. researchgate.net The resulting EPR spectrum would be centered at a specific g-value, and the unpaired electron would couple to the magnetic nuclei in the molecule (protons and chlorine), splitting the signal into a complex hyperfine pattern that serves as a fingerprint for the radical's structure. researchgate.net Studies on the parent azulene anion radical have been reported, confirming the utility of this method for the azulene family. acs.org
Advanced Cavity Enhanced Spectroscopy Techniques for Trace Analysis
For the detection of trace quantities of chemical compounds, conventional absorption spectroscopy is often limited by short path lengths and laser power fluctuations. ustc.edu.cn Advanced cavity-enhanced spectroscopy techniques, such as Cavity Ring-Down Spectroscopy (CRDS) and Cavity Enhanced Absorption Spectroscopy (CEAS), overcome these limitations to achieve exceptionally high sensitivity. mdpi.commdpi.com
In CRDS, a pulse of laser light is injected into a high-finesse optical cavity formed by two highly reflective mirrors. The time it takes for the light intensity inside the cavity to decay (the "ring-down time") is measured. mdpi.com When an absorbing gas is present in the cavity, the ring-down time decreases. Because the measurement is based on a time decay rate rather than an absolute intensity, it is immune to laser power fluctuations, enabling the detection of absorbances as low as 10⁻⁹ to 10⁻¹¹ cm⁻¹. frontiersin.orgpicarro.com
These techniques are highly suitable for the trace analysis of volatile or semi-volatile organic compounds. Notably, cavity-enhanced methods have been successfully used to measure the absorption spectrum of gaseous azulene. researchgate.net Given this precedent, it is expected that CRDS or a similar technique could be applied to the detection of this compound with extremely high sensitivity, likely reaching parts-per-billion (ppb) or even lower detection limits. frontiersin.org This capability is critical for applications in environmental monitoring and process control where even minute concentrations of a substance must be quantified. picarro.com
Theoretical and Computational Chemistry Studies of 5,6 Dichloroazulene
Quantum Chemical Methodologies Applied to 5,6-Dichloroazulene
Quantum chemical calculations are indispensable tools for predicting and understanding the behavior of molecules at the atomic level. These methods provide insights into molecular geometry, stability, and electronic properties that can be difficult to obtain through experimental means alone. For a molecule like this compound, these computational approaches can elucidate the influence of the chlorine substituents on the azulene (B44059) core.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for systems like halogenated azulenes. DFT calculations are used to determine the optimized ground state geometry, which corresponds to the most stable arrangement of atoms, and to probe various electronic properties.
In a study on the related 1,3-dichloroazulene, DFT methods were employed to investigate its structural and electronic properties. niscpr.res.in These calculations revealed how the presence of electron-withdrawing chlorine atoms modifies the electronic landscape of the azulene system. niscpr.res.in It is anticipated that similar DFT studies on this compound would reveal significant electronic perturbations, particularly within the seven-membered ring where the chlorine atoms are located.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A widely used functional for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates a portion of exact Hartree-Fock exchange and has been shown to provide reliable results for a variety of molecular systems. inpressco.comfigshare.com
The basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G**, are commonly employed. inpressco.comresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms like chlorine. For instance, studies on azulene derivatives have utilized the B3LYP functional combined with basis sets like 6-31G* and 6-311G* to achieve reliable results. niscpr.res.inresearchgate.net A computational study on 1,3-dichloroazulene successfully employed the B3LYP/6-311G* level of theory. niscpr.res.in For this compound, a similar level of theory, such as B3LYP/6-311+G(d,p), would be appropriate to account for the electronic effects of the chlorine atoms and to provide a robust description of its geometry and properties.
Table 1: Commonly Used Functionals and Basis Sets in DFT Calculations
| Category | Examples | Description |
|---|---|---|
| Functionals | B3LYP, PBE0, M06-2X | Approximations to the exchange-correlation energy in DFT. Hybrid functionals like B3LYP often provide a good balance of accuracy for organic molecules. |
| Basis Sets | 6-31G(d), 6-311G(d,p), cc-pVTZ | Sets of mathematical functions used to represent the electronic wave function. Larger basis sets with polarization and diffuse functions generally yield more accurate results. |
This table provides examples of functionals and basis sets commonly used in computational chemistry for organic molecules.
The electron density distribution reveals how electrons are shared between atoms in a molecule and is fundamental to understanding its chemical reactivity. An electrostatic potential (ESP) map is a visual representation of the charge distribution, mapping the electrostatic potential onto the molecule's electron density surface. pearson.com Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. pearson.com
For azulene, the five-membered ring is electron-rich, and the seven-membered ring is electron-poor, leading to a significant dipole moment. In this compound, the highly electronegative chlorine atoms are expected to withdraw electron density from the seven-membered ring, further enhancing its electron-deficient character. An ESP map of this compound would likely show a more intense blue region on the seven-membered ring compared to unsubstituted azulene, particularly around the C5 and C6 positions. The five-membered ring would remain the center of negative potential. This charge polarization is a key feature influencing the molecule's intermolecular interactions and reactivity. niscpr.res.incore.ac.uk
Selection of Functionals and Basis Sets for Optimized Structures
Ab Initio and Semi-Empirical Molecular Orbital Calculations
Before the widespread adoption of DFT, ab initio Hartree-Fock (HF) and semi-empirical methods were the primary tools for computational studies. Ab initio methods calculate all integrals from first principles, making them computationally demanding but often very accurate, especially when electron correlation is included (e.g., via Møller-Plesset perturbation theory, MP2). capes.gov.br
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than ab initio or DFT methods. A study on complexes of azulene derivatives, including 1,3-dichloroazulene, utilized both ab initio and semi-empirical methods for initial geometry optimizations before proceeding with more rigorous DFT calculations. niscpr.res.in Such a hierarchical approach allows for efficient exploration of the potential energy surface. For this compound, semi-empirical methods could provide a rapid preliminary assessment of its structure, while more sophisticated ab initio calculations could offer a high-accuracy benchmark for comparison with DFT results.
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, color, and chemical reactivity. researchgate.net
Influence of Chlorine Substituents on Orbital Energies and Gaps
The introduction of chlorine atoms as substituents on the azulene framework has a pronounced effect on the energies of the frontier orbitals. A computational study on 1,3-dichloroazulene demonstrated that the electron-withdrawing nature of the chlorine atoms leads to a lowering of both the HOMO and LUMO energy levels compared to unsubstituted azulene. niscpr.res.in
This stabilization of the orbitals is a direct consequence of the inductive effect of the halogens. For this compound, a similar trend is expected. The two chlorine atoms on the seven-membered ring would significantly withdraw electron density, leading to a stabilization (lowering of energy) of the molecular orbitals, particularly those with significant contributions from the seven-membered ring.
Crucially, the study on 1,3-dichloroazulene showed that the LUMO energy is lowered more significantly than the HOMO energy. niscpr.res.in This results in a reduction of the HOMO-LUMO gap compared to the parent azulene. A smaller HOMO-LUMO gap generally implies that the molecule will absorb light at longer wavelengths, which could lead to a color change. It also suggests increased reactivity. It is highly probable that this compound would exhibit a similarly reduced HOMO-LUMO gap, making it a potentially interesting candidate for applications in materials science and optoelectronics. rhhz.netosti.gov
Table 2: Anticipated Effect of Chlorine Substitution on Frontier Orbital Energies of Azulene
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Azulene (Reference) | Higher (Less Negative) | Higher (Less Negative) | Larger |
This table illustrates the predicted trend in frontier orbital energies for this compound based on findings for other chlorinated azulenes. The stabilization of both HOMO and LUMO is expected, with a more pronounced effect on the LUMO, leading to a smaller energy gap.
Localization of Frontier Orbitals in Molecular Complexes
Theoretical investigations into the electronic structure of molecular complexes involving azulene derivatives, such as this compound, reveal specific localization patterns of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In electron donor-acceptor complexes, for instance with fullerenes like C60 and C70, the HOMO is typically positioned on the azulene moiety, while the LUMO is localized on the fullerene. researchgate.net This spatial distribution is a key determinant of the electronic and photophysical properties of the complex. researchgate.net
The introduction of substituents onto the azulene core can tune the energy levels of these frontier orbitals. rsc.org Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net For example, in complexes of various azulene derivatives with fullerenes, the energy difference of the localized LUMO levels is strongly dependent on the functional group attached to the azulene. researchgate.net This ability to modify orbital energies through substitution is a fundamental concept in the design of molecules with specific electronic properties. mdpi.com
The analysis of how substituents affect frontier orbitals can be performed using techniques like the absolutely localized molecular orbital (ALMO) based analysis. rsc.org This method quantifies the contributions from different physical effects, such as permanent electrostatics, Pauli repulsion, mutual polarization, and inter-fragment orbital mixing. rsc.org Such detailed analyses provide a deeper understanding beyond qualitative molecular orbital theory, explaining how substituent groups alter the HOMO-LUMO gap and, consequently, the molecule's absorption and emission characteristics. rsc.org
Table 1: Frontier Orbital Localization in Azulene-Fullerene Complexes
| Complex | HOMO Localization | LUMO Localization | Computational Method |
|---|---|---|---|
| Azulene-C60 | Azulene | C60 | DFT/B3LYP researchgate.net |
| 1,3-dichloroazulene-C60 | Azulene derivative | C60 | DFT/B3LYP researchgate.net |
Excited State Computations and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for investigating the electronic excited states of molecules and simulating their absorption and emission spectra. researchgate.netjmaterenvironsci.comd-nb.info This approach allows for the calculation of vertical excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax), which are crucial for understanding the photophysical behavior of compounds like this compound. researchgate.netjmaterenvironsci.com The choice of functional and basis set in TD-DFT calculations is critical for obtaining results that accurately correlate with experimental data. jmaterenvironsci.comresearchgate.net
For azulene and its derivatives, TD-DFT calculations have been successfully employed to compute their UV-Vis absorption and emission spectra. kuleuven.be These calculations can reproduce the vibronically resolved S1 and S2 absorption bands observed experimentally. kuleuven.be The method is also used to optimize the geometries of the molecule in its excited states, which is essential for simulating emission spectra. d-nb.info
Azulene and many of its derivatives are notable for violating Kasha's rule, exhibiting anomalous fluorescence from the second singlet excited state (S2) rather than the lowest singlet excited state (S1). chemrxiv.org This phenomenon, known as anti-Kasha emission, is a subject of significant theoretical and experimental interest. mdpi.comnih.gov Computational models have been developed to predict and explain this behavior. kuleuven.be
The anti-Kasha behavior in azulenes is often attributed to a large energy gap between the S2 and S1 states (ΔE(S2-S1)), which slows down the internal conversion (IC) from S2 to S1. chemrxiv.orgnih.gov This allows the radiative decay from S2 to compete effectively with the non-radiative decay pathways. nih.gov Theoretical studies on azulene derivatives, including this compound, have predicted exclusive anti-Kasha S2 emission, with computed spectra, lifetimes, and fluorescence quantum yields showing quantitative agreement with experimental values. kuleuven.be The (anti)aromatic character of the S1 and S2 states has also been proposed as a key factor in explaining the anti-Kasha properties of azulene.
The Thermal Vibration Correlation Function (TVCF) formalism is a theoretical approach used to calculate the rates of both radiative and non-radiative decay processes in excited molecules. kuleuven.beresearchgate.netsci-hub.se This method is particularly useful for predicting photoluminescence quantum yields and understanding the competition between different decay channels. researchgate.netmomap.net.cn The TVCF formalism can incorporate important effects such as Duschinsky rotation (vibration mode mixing), which is significant for large and flexible organic molecules. researchgate.netsci-hub.se
In the context of this compound and other azulene derivatives, the TVCF method has been implemented in software packages like MOMAP to compute excited-state decay rates and spectra. kuleuven.be By calculating the radiative (kr) and non-radiative (knr) decay rates from both the S1 and S2 states, this formalism provides a quantitative basis for predicting whether a molecule will exhibit Kasha's rule or anti-Kasha behavior. kuleuven.be For azulene derivatives, these calculations have confirmed that the radiative decay from S2 is significantly more favorable than from S1, leading to the observed anti-Kasha fluorescence. kuleuven.be
Table 2: Calculated Photophysical Properties of an Azulene Derivative
| Property | S1 State | S2 State | Computational Method |
|---|---|---|---|
| Radiative Lifetime (τr) | Long | Short | TVCF kuleuven.be |
| Non-radiative Decay Rate (knr) | Fast | Slow (relative to S2 radiative rate) | TVCF kuleuven.be |
| Fluorescence Quantum Yield (ΦF) | Negligible | Significant | TVCF kuleuven.be |
Prediction of Anti-Kasha Photoluminescence Phenomenon
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the detailed study of reactants, intermediates, transition states, and products. numberanalytics.com Methods such as Density Functional Theory (DFT) are frequently used to map out the potential energy surfaces of reactions, providing insights into their feasibility and kinetics. numberanalytics.comresearchgate.net
These computational approaches enable the prediction of reaction outcomes, the identification of potential side products, and the optimization of reaction conditions. numberanalytics.com For complex molecules, computational chemistry can guide synthetic efforts by predicting which reaction pathways are most likely to be successful. mit.edu
A key aspect of computational reaction modeling is the generation of energy profiles, which graphically represent the energy of the system as the reaction progresses. solubilityofthings.com These profiles, often plotted as potential energy, enthalpy (H), or Gibbs free energy (G) versus the reaction coordinate, illustrate the energy changes from reactants to products, including the activation energy (Ea) associated with the transition state. solubilityofthings.comsavemyexams.com
The transition state represents the energy maximum along the reaction pathway and is a critical point for determining the reaction rate. solubilityofthings.com By calculating the energies of reactants, transition states, and products, computational methods can determine whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). solubilityofthings.com For multi-step reactions, the entire reaction pathway, including all intermediates and transition states, can be mapped out. researchgate.net These detailed energy profiles are crucial for understanding the thermodynamics and kinetics of a chemical transformation. mdpi.com
Table 3: Components of a Calculated Reaction Energy Profile
| Component | Description | Significance |
|---|---|---|
| Reactants | The starting materials of the reaction. solubilityofthings.com | Defines the initial energy state. solubilityofthings.com |
| Transition State | The highest energy point on the reaction pathway between reactants and products. solubilityofthings.com | Determines the activation energy and reaction rate. solubilityofthings.com |
| Intermediates | Stable species formed and consumed during the reaction. researchgate.net | Represent local energy minima on the reaction profile. researchgate.net |
| Products | The final materials formed in the reaction. solubilityofthings.com | Defines the final energy state and overall thermodynamics. solubilityofthings.com |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. savemyexams.com | The barrier that must be overcome for the reaction to occur. savemyexams.com |
| Enthalpy of Reaction (ΔH) | The difference in enthalpy between products and reactants. solubilityofthings.com | Indicates whether the reaction is exothermic or endothermic. solubilityofthings.com |
Role of Solvation Models in Computational Studies
The accurate computational modeling of molecules in solution is critically dependent on the method used to account for the surrounding solvent. Solvation models are computational methods designed to simulate the effects of a solvent on a solute molecule, which are crucial for understanding chemical processes like reactions, spectroscopy, and thermodynamics. mdpi.comnumberanalytics.com The choice of an appropriate solvation model is particularly important for molecules like azulenes, which possess a significant dipole moment and whose electronic properties are sensitive to their environment. researchgate.net Computational studies employ two primary approaches to model solvation effects: implicit and explicit models. mdpi.com
Implicit solvation models, also known as continuum models, treat the solvent as a continuous, structureless medium characterized by properties such as its dielectric constant. mdpi.com The solute molecule is placed within a cavity in this continuum, and the model calculates the interaction between the solute's charge distribution and the polarized solvent medium. mdpi.com Several variations of implicit models are widely used in computational chemistry:
Polarizable Continuum Model (PCM): One of the most common approaches, where the cavity is defined by a series of interlocking spheres centered on the atoms of the solute.
Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, simplifying the calculation of the solvent's polarization. It is effective for a wide range of solvents. nih.gov
Solvation Model based on Density (SMD): A universal solvation model that is parameterized for a broad array of solvents and is based on the solute's electron density. numberanalytics.comosti.gov
These models are computationally efficient and are often used to predict how solvent polarity affects the electronic structure, stability, and reactivity of solutes. For substituted azulenes, these models can predict shifts in absorption spectra (solvatochromism) and changes in reaction energetics. acs.org
Explicit solvation models offer a more detailed, atomistic representation of the solvent. In this approach, a finite number of individual solvent molecules are placed around the solute molecule, and their interactions are calculated directly. mdpi.com This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are averaged out in implicit models. Hybrid models, often using a quantum mechanics/molecular mechanics (QM/MM) approach, treat the solute with high-level quantum mechanics and the explicit solvent molecules with more computationally efficient molecular mechanics. numberanalytics.com
The following table summarizes the characteristics of major solvation models applicable to the study of this compound.
| Solvation Model Type | Specific Model | Description | Primary Application | Computational Cost |
| Implicit (Continuum) | PCM / CPCM / IEFPCM | Treats the solvent as a polarizable continuum. The solute resides in a cavity within this medium. mdpi.com | Calculating bulk solvent effects on electronic properties, reaction energies, and spectra. nih.gov | Low to Moderate |
| Implicit (Continuum) | COSMO / COSMO-RS | Models the solvent as a conductor, useful for predicting properties in real solvents. numberanalytics.comnih.gov | Thermodynamic properties, vapor pressures, and activity coefficients. | Moderate |
| Implicit (Continuum) | SMD | A universal model based on the solute's electron density, parameterized for many solvents. numberanalytics.comosti.gov | Calculating free energy of solvation in a wide range of solvents. | Low to Moderate |
| Explicit | QM/MM | Treats the solute with quantum mechanics and individual solvent molecules with molecular mechanics. numberanalytics.com | Studying systems with specific solute-solvent interactions like hydrogen bonds and enzyme active sites. numberanalytics.com | High |
| Explicit | Full QM | Treats both the solute and a number of surrounding solvent molecules with quantum mechanics. | High-accuracy studies of small, solvated clusters and reaction mechanisms involving the solvent. | Very High |
Based on a comprehensive search of available literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the provided outline. The search results did not yield specific research findings or applications for "this compound" within the detailed subsections requested:
Applications of 5,6 Dichloroazulene in Advanced Materials Science
Photochromic Materials Development Incorporating Dichloroazulene Moieties
Photochromism is a phenomenon characterized by the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. upenn.edu This light-induced, reversible color change is the basis for a wide array of "smart" materials. frontiersin.org Organic photochromic compounds, such as diarylethenes, spiropyrans, and azobenzenes, have been extensively studied for applications including optical data storage, molecular switches, and security markings due to their structural diversity and fatigue resistance. frontiersin.orgresearching.cn
The unique electronic and photophysical properties of azulene (B44059) and its derivatives make them intriguing candidates for integration into photochromic systems. researchgate.net Azulene, a non-benzenoid aromatic hydrocarbon, possesses a distinctive electronic structure arising from the fusion of an electron-rich five-membered ring with an electron-poor seven-membered ring. researchgate.net This structure leads to unusual photophysical behaviors, such as fluorescence from the second excited singlet state (S2), a violation of Kasha's rule. researchgate.net
Research has demonstrated the potential of incorporating azulene frameworks into photochromic molecules. A notable example involves the synthesis of diarylethene derivatives where a double bond from the seven-membered ring of azulene acts as the "ethene" moiety. mdpi.com In one study, diarylethenes were synthesized via Suzuki coupling between five-membered heteroaryl boronates and 5,6-dibromoazulene. mdpi.com The resulting derivative featuring thiazole (B1198619) groups exhibited photochromic behavior, whereas a similar compound with thiophene (B33073) rings did not. mdpi.com This highlights the sensitivity of the photochromic properties to the specific molecular structure.
The integration of dichloroazulene moieties, such as 5,6-dichloroazulene, into these systems offers a pathway to tune the material's properties. The chlorine substituents can influence the electronic landscape of the azulene core, potentially altering the absorption spectra, quantum yields, and stability of the different isomeric states. researchgate.net The development of such materials leverages light as a non-destructive external stimulus with high spatial and temporal precision to modulate material properties. frontiersin.org
Table 1: Research Findings on Azulene-Based Photochromic Systems
| Azulene Derivative Type | Synthetic Approach | Key Finding | Reference |
| Diarylethene with azulene core | Suzuki coupling of 5,6-dibromoazulene with heteroaryl boronates | Thiazole-containing derivative showed photochromism, while the thiophene-based one did not. | mdpi.com |
| General Azulene Derivatives | Various synthetic methods | Exhibit unusual photophysical properties, including anti-Kasha fluorescence, making them suitable for optoelectronic applications. | researchgate.net |
| Photochromic Turnstile | Connection of bispyridinium groups to dithienylethene | Showed excellent photochromism and aggregation-induced emission (AIE) in solid media. | researching.cn |
Strategic Use as Building Blocks in Advanced Organic Synthesis for Material Precursors
In advanced materials science, the design and synthesis of complex organic molecules are foundational. ugent.beopenaccessjournals.com Organic building blocks are relatively simple molecules that serve as starting points for constructing more elaborate structures with desired functionalities. minakem.comsigmaaldrich.com Halogenated aromatic compounds are particularly valuable as building blocks because the halogen atoms act as versatile functional handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.
Substituted azulenes, including halogenated derivatives like this compound, are recognized as useful building blocks for creating π-conjugated oligomers and polymers. mdpi.comthieme-connect.de These materials are of significant interest for applications in organic field-effect transistors (OFETs) and solar cells. mdpi.com The inherent dipole moment of the azulene core (approximately 1 D) makes its derivatives, such as 2,6-disubstituted azulenes, valuable for constructing linear molecules with specific electronic properties. thieme-connect.de
The strategic placement of chloro-substituents at the 5- and 6-positions of the azulene seven-membered ring makes this compound a key precursor for targeted syntheses. Nucleophilic substitution or metal-catalyzed cross-coupling reactions can be employed at these positions to introduce new functional groups or to link multiple azulene units together. For instance, studies on 5,6-dibromoazulene have shown its utility in Suzuki coupling reactions to create larger, more complex photochromic systems. mdpi.com Similarly, 6-hydroxyazulenes, which can be derived from halogenated precursors, serve as raw materials for synthesizing other functional azulene compounds. mdpi.com
The synthesis of material precursors often involves sequential, controlled reactions to build up molecular complexity. wikipedia.orgmdpi.com By using this compound, chemists can selectively functionalize the seven-membered ring, preserving the reactivity of the five-membered ring for subsequent transformations. This regioselective functionalization is crucial for creating well-defined material precursors for advanced applications, including molecular conductors and optoelectronic devices. riken.jp
Table 2: Synthetic Strategies Employing Halogenated Azulenes as Building Blocks
| Building Block | Reaction Type | Product Type | Potential Application | Reference |
| 5,6-Dibromoazulene | Suzuki Coupling | Diarylethenes | Photochromic Materials | mdpi.com |
| Halogenated Azulene Dimer | Suzuki Condensation | π-conjugated oligomers | Organic Field-Effect Transistors (OFETs) | mdpi.com |
| 2,6-Diiodoazulene | Homopolymerization | 2,6-Polyazulene | Functional Materials | researchgate.net |
| Azulene-substituted TTF derivatives | Cross-coupling reaction | Molecular Conductors | Superconductors | riken.jp |
Potential in Future Materials Design through Computational Prediction
Computational chemistry, particularly methods rooted in density functional theory (DFT), has become an indispensable tool in materials science for predicting the structure and properties of novel materials before their synthesis. researchgate.net These theoretical studies can significantly accelerate the design and discovery process by screening potential candidates and providing fundamental insights into structure-property relationships. researchgate.netresearchgate.net
For azulene-based materials, computational methods have been employed to understand their unique photophysical properties. researchgate.net Theoretical benchmark studies on azulene and its derivatives have helped to validate computational protocols for predicting phenomena like the anti-Kasha photoluminescence. researchgate.net Such validated methods can then be applied to new, yet-to-be-synthesized molecules like derivatives of this compound.
Computational predictions can guide the design of future materials by:
Predicting Electronic Properties: Calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing organic semiconductors and optoelectronic devices. researchgate.net
Simulating Absorption Spectra: Theoretical models can predict the UV-Vis absorption spectra of proposed molecules, which is essential for designing dyes, sensors, and photochromic materials. researchgate.net
Evaluating Stability and Reactivity: The thermodynamic stability of different isomers and the potential energy surfaces of reactions can be computed, guiding synthetic efforts toward the most viable targets. researchgate.netacs.org For example, computational studies have explored the reaction pathways for the formation of the azulene core itself. acs.org
Screening Functional Groups: The effect of different substituents on the azulene core can be systematically investigated. For this compound, computational models could predict how replacing the chlorine atoms with various electron-donating or electron-withdrawing groups would tune the molecule's optical and electronic properties. researchgate.net
AzuFluor 483-Bpin, an azulene-based fluorescent probe, serves as an example where computational predictions of pKa values were part of the characterization process. acs.org This demonstrates the practical application of theoretical chemistry in the development of functional azulene derivatives. By leveraging these predictive capabilities, researchers can rationally design novel materials based on the this compound scaffold for targeted applications in advanced technologies.
Table 3: Application of Computational Methods in Azulene Materials Design
| Computational Method | Property Predicted | Relevance to Materials Design | Reference |
| Density Functional Theory (DFT) | Electronic structure, formation energy, magnetic preferences | Predicts stability and electronic properties of new solid-state materials. | researchgate.net |
| State-of-the-art computational protocols | Anti-Kasha photoluminescence | Guides the design of novel optoelectronic and light-emitting materials. | researchgate.net |
| Machine-Learning Molecular Dynamics (MLMD) | Reaction dynamics and potential energy surfaces | Elucidates formation mechanisms of complex aromatics like azulene. | acs.org |
| Quantum Chemistry | pKa values | Aids in the design and understanding of fluorescent probes and sensors in biological environments. | acs.org |
Conclusion and Future Research Directions
Summary of Key Research Findings on 5,6-Dichloroazulene
Research on this compound, a halogenated derivative of the bicyclic non-benzenoid aromatic hydrocarbon azulene (B44059), has provided foundational insights into the reactivity of the azulene core. A key area of investigation has been its susceptibility to nucleophilic aromatic substitution (SNAr).
Kinetic studies on the methoxydechlorination of this compound and its derivatives in methanol (B129727) have been particularly revealing. These reactions demonstrate bimolecular kinetics, which is characteristic of the SNAr mechanism. rsc.org This process is facilitated by the inherent electronic structure of the azulene nucleus, where the electron-deficient seven-membered ring is predisposed to nucleophilic attack. rsc.orgresearchgate.net The reaction is further encouraged by electron-withdrawing substituents, which enhance the polarization of the molecule. rsc.org
A significant finding from these kinetic studies was the observation of unusually long-ranged substituent effects, where substituents on one ring influence the reactivity on the other. rsc.org During these substitution reactions, researchers found no evidence for the formation of stable Meisenheimer complexes, which are common intermediates in many SNAr reactions. rsc.org The primary products identified were those of methoxydechlorination. rsc.org The synthesis of this compound was initially pursued to serve as a precursor for creating new azulene derivatives via such nucleophilic displacement reactions. rsc.org
Table 1: Kinetic Data for Methoxydechlorination of Chloroazulenes at 323 K
| Compound | Rate Constant (k²/mol⁻¹ dm³ s⁻¹) | Relative Rate (krel) |
|---|---|---|
| This compound | 6.0 x 10⁻⁵ | 1 |
| 1,3,5,6-Tetrachloroazulene | 2.4 x 10⁻² | 400 |
| 4,5,6,7-Tetrachloroazulene | 1.2 x 10⁻² | 200 |
This table is based on data from kinetic studies of nucleophilic substitution in chloroazulenes. rsc.org
Identification of Remaining Challenges in Synthesis and Mechanistic Understanding
Mechanistically, while the SNAr pathway for nucleophilic substitution has been established, a deeper and more comprehensive understanding is lacking. rsc.org The full scope of its reactivity with a wider range of nucleophiles and under various conditions has not been thoroughly documented. The reasons for the non-observance of stable Meisenheimer intermediates in previously studied reactions present an open question that warrants further investigation. rsc.org A more complete mechanistic picture is essential for precisely controlling its chemical transformations and designing rational synthetic routes to novel functional molecules.
Emerging Trends and Novel Applications in Materials Science
While direct applications of this compound in materials science are not yet established, emerging trends in the study of azulene-based materials highlight its significant potential. There is a growing interest in leveraging the unique photophysical and electronic properties of the azulene core for optoelectronic applications. researchgate.net
An important trend is the development of molecular switches and photochromic materials. Research on related compounds, such as 5,6-dibromoazulene, has shown they can be used as precursors to synthesize diarylethene derivatives. mdpi.com These molecules can exhibit photochromism, changing their structure and properties upon exposure to light. mdpi.com This suggests a promising application for this compound as a building block for advanced photoresponsive systems.
Furthermore, the integration of azulene units into conjugated polymers is a key area of current research. Copolymers incorporating 2,6-azulenylene units have shown potential for use in field-effect transistors and as proton-conducting materials. researchgate.net Although this involves a different isomer, it underscores the value of dichloro-substituted azulenes as monomers for creating novel functional polymers. The distinct electronic characteristics of the azulene system could be harnessed to develop materials for organic solar cells and specialized sensors. dechema.de
Prospects for Further Theoretical and Experimental Investigations
The future of research on this compound is rich with opportunities for both theoretical and experimental exploration.
Theoretical Prospects: Computational chemistry offers a powerful tool for deepening our understanding of this molecule. Advanced theoretical calculations, such as Density Functional Theory (DFT) and ab-initio methods, can be employed to predict the structural, electronic, and optical properties of this compound with high accuracy. iaea.orgresearchgate.net Such studies could elucidate the electronic transitions responsible for its spectroscopic features and provide insights into its behavior in excited states. Theoretical modeling can also guide the rational design of new functional materials by simulating the properties of polymers or molecular aggregates derived from this compound before their synthesis.
Experimental Prospects: On the experimental front, a primary goal is the development of more efficient, scalable, and cost-effective synthetic routes to this compound. researchgate.net Overcoming the current synthetic hurdles is critical to unlocking its potential for widespread study and application.
Further experimental work should focus on its incorporation into novel materials. Building on preliminary studies with related azulenes, this compound could be used to synthesize new photochromic compounds, chemical sensors, and organic semiconductors. mdpi.comdechema.de Another exciting avenue is the investigation of its photophysical properties, including the exploration of phenomena such as singlet exciton (B1674681) fission from higher excited states, a property considered for other azulene derivatives that could have applications in photovoltaics. researchgate.net A systematic investigation into its reactivity with a broader array of chemical agents will also be crucial for expanding its utility as a versatile synthetic intermediate.
Q & A
Q. Basic Research Focus :
- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substitution patterns and detect impurities.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- X-ray Crystallography : Resolve ambiguous structural features, particularly for novel derivatives .
Q. Advanced Research Focus :
- Dynamic NMR (DNMR) : Probe conformational dynamics or tautomerism in solution.
- HPLC-PDA/MS : Quantify trace impurities using orthogonal separation methods, especially for photolabile derivatives .
How do electronic effects of chlorine substituents influence the reactivity of this compound in electrophilic substitution reactions?
Basic Research Focus :
Chlorine’s electron-withdrawing nature deactivates the azulene core, directing electrophiles to less substituted positions. Compare reactivity with non-chlorinated azulenes via kinetic studies (e.g., monitoring reaction rates under controlled conditions).
Advanced Research Focus :
Use natural bond orbital (NBO) analysis to quantify charge distribution and frontier molecular orbitals (FMOs). Pair this with experimental Hammett parameters to correlate substituent effects with reaction outcomes .
How should researchers address contradictory data regarding the regioselectivity of this compound in Diels-Alder reactions?
Q. Methodological Approach :
- Replicate Experiments : Ensure consistency in reagent purity and reaction conditions.
- Cross-Validate with Computational Models : Use DFT to identify competing transition states and assess their relative energies.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, temperature) contributing to discrepancies .
What experimental designs are recommended to investigate the mechanistic pathways of this compound in photochemical reactions?
Q. Advanced Research Focus :
- Laser Flash Photolysis : Track transient intermediates (e.g., excited states, radicals).
- Isotopic Labeling : Use or isotopes to trace reaction pathways.
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms .
How can researchers determine the thermodynamic vs. kinetic control of this compound-derived products?
Q. Methodological Answer :
- Variable-Temperature Experiments : Monitor product ratios at different temperatures (van’t Hoff analysis).
- Computational Free Energy Profiles : Compare activation barriers for competing pathways using solvation-corrected DFT .
What strategies are effective for synthesizing this compound derivatives with enhanced solubility for biological studies?
Basic Research Focus :
Introduce polar substituents (e.g., hydroxyl, amine groups) via post-functionalization. Validate solubility using UV-Vis spectroscopy in aqueous/organic solvent mixtures.
Advanced Research Focus :
Design supramolecular complexes (e.g., host-guest systems with cyclodextrins) to improve bioavailability without altering core reactivity .
How can researchers resolve ambiguities in the crystal packing behavior of this compound derivatives?
Q. Advanced Research Focus :
- Synchrotron X-ray Diffraction : Achieve higher resolution for disordered structures.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···Cl contacts) influencing packing motifs .
What computational tools are best suited to predict the spectroscopic properties of this compound?
Q. Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra and compare with experimental data.
- Vibrational Frequency Analysis : Predict IR/Raman bands using B3LYP/6-31G(d) .
How should researchers design experiments to study the environmental stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
